Cas no 2092251-64-2 (1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 1H-Benzotriazole-5-sulfonyl fluoride, 4,5,6,7-tetrahydro-1-methyl-
- 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride
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- インチ: 1S/C7H10FN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h5H,2-4H2,1H3
- InChIKey: LFZDHNIDUBBIBW-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2CCC(S(F)(=O)=O)CC=2N=N1
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263093-1.0g |
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride |
2092251-64-2 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-263093-1g |
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride |
2092251-64-2 | 1g |
$0.0 | 2023-09-14 |
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluorideに関する追加情報
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl Fluoride (CAS No. 2092251-64-2): A Versatile Sulfonyl Fluoride Reagent for Click Chemistry and Beyond
In the rapidly evolving field of synthetic chemistry, 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride (CAS No. 2092251-64-2) has emerged as a valuable building block for researchers exploring sulfur(VI) fluoride exchange (SuFEx) click chemistry. This heterocyclic sulfonyl fluoride derivative combines the stability of a benzotriazole scaffold with the unique reactivity of the sulfonyl fluoride group, making it particularly useful for bioconjugation, materials science, and pharmaceutical applications.
The growing interest in SuFEx click chemistry reagents like 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride reflects broader trends in chemical research. Scientists are actively searching for "stable yet reactive intermediates for bioconjugation" and "new click chemistry reagents beyond azide-alkyne," with this compound offering solutions to both challenges. Its benzotriazole core provides enhanced stability compared to aliphatic sulfonyl fluorides, while maintaining excellent reactivity with nucleophiles under physiological conditions.
Structural analysis reveals that 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride features a partially saturated bicyclic system with the sulfonyl fluoride group positioned at the 5-position. This configuration influences both its electronic properties and steric accessibility, contributing to its unique reactivity profile. The compound typically appears as a white to off-white crystalline solid with good solubility in common organic solvents like DMSO, THF, and dichloromethane, facilitating its use in various synthetic protocols.
In pharmaceutical research, this benzotriazole sulfonyl fluoride derivative has gained attention for its potential in covalent drug discovery. The search term "covalent inhibitors using sulfonyl fluorides" has seen a 300% increase in scientific databases over the past two years, reflecting the growing importance of such compounds. When used as a warhead in drug design, 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride can selectively modify target proteins through stable yet reversible bonds, offering advantages over traditional irreversible inhibitors.
Material scientists have explored applications of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride in polymer modification and surface functionalization. The compound's ability to undergo efficient SuFEx reactions with various nucleophiles makes it valuable for creating functional materials with tailored properties. Recent publications highlight its use in developing "self-healing polymers" and "smart surfaces with dynamic covalent chemistry," both trending topics in materials science research.
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride typically involves the controlled fluorination of the corresponding sulfonyl chloride precursor under mild conditions. This process requires careful control of reaction parameters to ensure high purity and yield, with most commercial suppliers offering the compound at ≥95% purity. Analytical characterization typically includes 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
Handling and storage recommendations for 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride follow standard laboratory practices for sulfonyl fluoride compounds. The material should be stored in a cool, dry place under inert atmosphere to maintain stability. While not moisture-sensitive to the degree of some other SuFEx reagents, prolonged exposure to humid conditions should be avoided to prevent gradual hydrolysis of the reactive functional group.
Recent advances in click chemistry have highlighted the importance of developing new reagents like 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride that combine stability with selective reactivity. The compound's performance in bioconjugation applications compares favorably to traditional sulfonyl fluoride reagents, offering improved kinetics and selectivity in many cases. These properties have made it particularly valuable for labeling biomolecules and constructing complex molecular architectures.
The commercial availability of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride has expanded significantly in recent years, with multiple specialty chemical suppliers now offering this reagent in various quantities. Pricing typically reflects the compound's specialized nature and the controlled conditions required for its synthesis and purification. Researchers can often find this chemical available in quantities ranging from milligram to kilogram scale, depending on supplier capabilities.
Future research directions for 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride may explore its potential in emerging areas such as chemical biology and diagnostic applications. The growing interest in "activity-based probes for enzyme studies" and "covalent chemical tools for biological research" suggests expanding applications for this versatile reagent. Its balanced reactivity profile makes it particularly suitable for developing new research tools in these rapidly growing fields.
In conclusion, 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride (CAS No. 2092251-64-2) represents an important addition to the toolbox of modern synthetic chemists. Its unique combination of stability and reactivity, coupled with its versatility in click chemistry applications, ensures its continued relevance across multiple research disciplines. As interest in SuFEx chemistry and covalent modification strategies grows, this compound is likely to see expanded use in both academic and industrial settings.
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